molecular formula C9H11NO3 B2466563 N-hydroxy-L-phenylalanine CAS No. 14668-24-7

N-hydroxy-L-phenylalanine

Cat. No.: B2466563
CAS No.: 14668-24-7
M. Wt: 181.191
InChI Key: VTPJSQTVPKSYCB-QMMMGPOBSA-N
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Description

N-hydroxy-L-phenylalanine is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the amino group. It has the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol

Mechanism of Action

Target of Action

N-hydroxy-L-phenylalanine primarily targets the enzyme phenylalanine hydroxylase . This enzyme plays a crucial role in the metabolism of phenylalanine, an essential amino acid . Phenylalanine hydroxylase catalyzes the hydroxylation of the aromatic side-chain of phenylalanine to generate tyrosine .

Mode of Action

This compound interacts with its target, phenylalanine hydroxylase, to undergo a transformation into Z-phenylacetaldoxime . This conversion is facilitated by the enzyme this compound decarboxylase/oxidase . The process involves the formation of a Fe (II)-O-O-BH4 bridge, heterolytic cleavage of the O-O bond to yield the ferryl oxo hydroxylating intermediate Fe (IV)=O, and attack on Fe (IV)=O to hydroxylate phenylalanine substrate to tyrosine .

Biochemical Pathways

This compound is involved in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . Most dietary phenylalanine is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) . Tyrosine is then converted into several other products, including dopamine, a neurotransmitter involved in coordination, movement, as well as pleasure and reward .

Pharmacokinetics

It’s known that phenylalanine, the precursor of this compound, undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and cofactors is necessary for the conversion of this compound into other compounds . Additionally, the pH and temperature of the environment can affect the stability and efficacy of this compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

N-hydroxy-L-phenylalanine is unique due to the presence of the hydroxyl group on the nitrogen atom. Similar compounds include:

These compounds share similar structural features but differ in their chemical reactivity and biological activity, making this compound a unique and valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-(hydroxyamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPJSQTVPKSYCB-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14668-24-7
Record name (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid
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